molecular formula C8H8O2S2 B13318532 4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B13318532
M. Wt: 200.3 g/mol
InChI Key: SEVQOLKOBFPMSI-UHFFFAOYSA-N
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Description

4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired thiopyran ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the successful formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
  • 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid
  • 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid

Uniqueness

4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H8O2S2

Molecular Weight

200.3 g/mol

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid

InChI

InChI=1S/C8H8O2S2/c9-8(10)6-3-12-7-4-11-2-1-5(6)7/h3H,1-2,4H2,(H,9,10)

InChI Key

SEVQOLKOBFPMSI-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1C(=CS2)C(=O)O

Origin of Product

United States

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